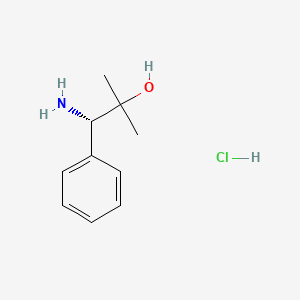
(s)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride
Overview
Description
“(s)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride” is a complex organic compound. The “hydrochloride” part suggests that it is a salt formed by the reaction of hydrochloric acid with an organic base . Hydrochlorides are commonly used in medications to improve their water solubility .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various reagents. For example, metformin hydrochloride, a medication used to treat diabetes, was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray powder diffraction and differential scanning calorimetry .
Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using titrimetric analysis, which is based on the complete reaction between the analyte and a reagent .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various methods such as High-Performance Liquid Chromatography (HPLC) combined with spectrophotometry .
Scientific Research Applications
FTY720 (Fingolimod) Research Applications
FTY720 (Fingolimod) , a compound structurally related to sphingosine, has been extensively studied for its immunosuppressive effects, particularly in the context of multiple sclerosis treatment. FTY720's mechanism of action involves the modulation of sphingosine-1-phosphate receptors, which play a critical role in immune cell trafficking. Beyond its immunosuppressive effects, FTY720 has demonstrated potential antitumor efficacy in various cancer models through both sphingosine-1-phosphate receptor-dependent and -independent mechanisms. This highlights the compound's versatile therapeutic potential and underscores the importance of chemical derivatives in biomedical research (Zhang et al., 2013).
Hydroxycinnamates: Antioxidant Activities
Hydroxycinnamates , which include compounds like ferulic acid, exhibit notable antioxidant activities. These compounds are abundant in various food groups and demonstrate their antioxidant capacity by scavenging different types of free radicals. The antioxidant properties of hydroxycinnamates underline the potential health benefits of naturally occurring compounds in disease prevention and health promotion. This research area reflects the broader interest in exploring the health benefits of chemical compounds found in nature (Shahidi & Chandrasekara, 2010).
Sensors and Biosensors for Amino Acid Detection
The development of sensors and biosensors for detecting specific amino acids is an area of significant interest. This includes research on conducting polymers and molecularly imprinted polymers used in the electrochemical detection of amino acids such as phenylalanine, tyrosine, and tryptophan. Such technologies have applications in medicine, pharmacy, and environmental monitoring, demonstrating the wide-ranging utility of chemical compounds and derivatives in sensor technology (Dinu & Apetrei, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-amino-2-methyl-1-phenylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,12)9(11)8-6-4-3-5-7-8;/h3-7,9,12H,11H2,1-2H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLBTDXBYUFQJM-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735384 | |
| Record name | (1S)-1-Amino-2-methyl-1-phenylpropan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168297-77-6 | |
| Record name | Benzeneethanol, β-amino-α,α-dimethyl-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168297-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-Amino-2-methyl-1-phenylpropan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




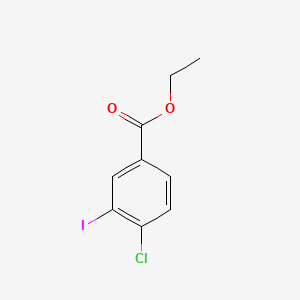



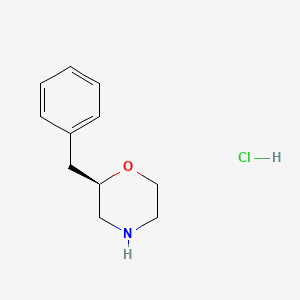

![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)
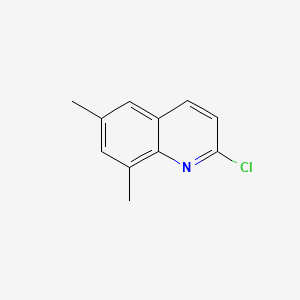

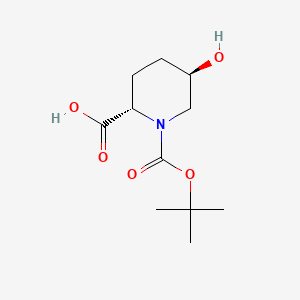
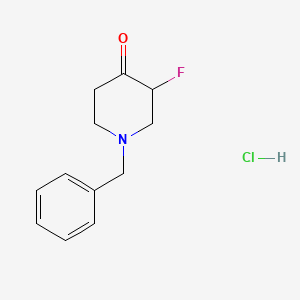
![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)
